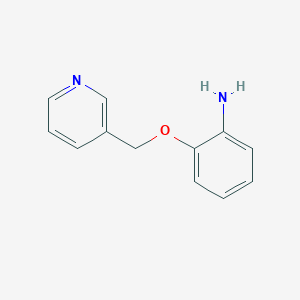

2-(Pyridin-3-ylmethoxy)aniline

Overview

Description

Scientific Research Applications

Structural and Vibrational Analysis

Research into compounds related to 2-(Pyridin-3-ylmethoxy)aniline, such as 2-(benzylthio)-N-{pyridinylmethylidene}anilines, has provided insights into their structure and vibrational spectra. Computational methodologies, including DFT studies, have been utilized to analyze the vibrational spectra, offering a deeper understanding of the structural properties of these compounds (Acosta-Ramírez et al., 2013).

Catalysis and Organic Synthesis

2-(Pyridin-2-yl)aniline derivatives have been identified as effective directing groups in C-H amination reactions mediated by cupric acetate. This discovery has implications for the functionalization of benzamide derivatives and the synthesis of quinazolinone derivatives, highlighting the role of such compounds in facilitating diverse chemical transformations (Zhao et al., 2017).

Materials Science

The development of conjugated polymers with pyridine side chains, such as poly(N(-pyridin-4-ylmethyl)aniline), demonstrates the potential of this compound derivatives in creating new materials with specific electrochemical properties. These materials have been investigated for their application in electrochemical fuel generation, including hydrogen production and carbon dioxide reduction (Hursán et al., 2016).

Luminescent Materials

The study of tetradentate bis-cyclometalated platinum complexes involving derivatives of this compound has shed light on their luminescent properties. These complexes exhibit significant potential for use in electroluminescent devices, offering a range of emission colors and high quantum efficiencies (Vezzu et al., 2010).

Coordination Chemistry

Research into coordination polymers and Schiff base complexes involving pyridinyl-imine ligands closely related to this compound has expanded our understanding of metal-ligand interactions and the formation of novel supramolecular architectures. These studies contribute to the design of materials with potential applications in catalysis, molecular recognition, and more (Njogu et al., 2017).

Mechanism of Action

Target of Action

It is known that similar compounds targetInorganic pyrophosphatase in Burkholderia pseudomallei (strain 1710b) and Leukotriene A-4 hydrolase in humans . These enzymes play crucial roles in various biological processes, including energy metabolism and inflammatory responses.

Mode of Action

Compounds with similar structures have been shown to inhibit the activity of their target enzymes . This inhibition could result from the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.

Pharmacokinetics

For instance, how well the compound is absorbed in the body, how it is distributed to various tissues, how it is metabolized, and how it is excreted, all contribute to its overall bioavailability .

Result of Action

Based on the targets and pathways it is likely to affect, it can be inferred that the compound may have potential anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

It is known that aniline derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions depends on the specific structure of the aniline derivative and the biomolecules it interacts with

Cellular Effects

Some aniline derivatives have been shown to have antitumor activities . For example, a series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized and evaluated for antitumor activities. Among all the compounds, one displayed significant anti-proliferation, anti-migration, and anti-invasion effects on K-562 cells

Molecular Mechanism

It is known that the reactivity of amines, such as aniline, normally involves some process in which a bond is made to the unshared electron pair on nitrogen

Metabolic Pathways

It is known that aniline can be metabolized through a meta-cleavage pathway

Properties

IUPAC Name |

2-(pyridin-3-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8H,9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISBBHHUQZRGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

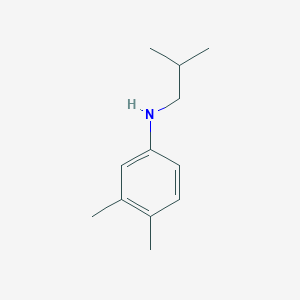

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

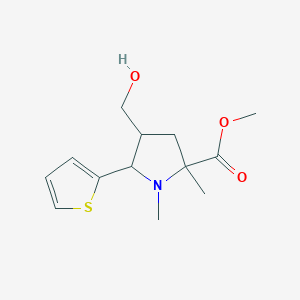

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3078659.png)

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B3078693.png)